molecular formula C16H25NO2 B14868268 Ethyl 3-(benzylamino)-4,4-dimethylpentanoate

Ethyl 3-(benzylamino)-4,4-dimethylpentanoate

Cat. No.: B14868268
M. Wt: 263.37 g/mol
InChI Key: GWJHVVBKLXAEMM-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)-4,4-dimethylpentanoate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzylamino group attached to a dimethylpentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-4,4-dimethylpentanoate typically involves the reaction of benzylamine with an appropriate ester precursor. One common method is the aza-Michael addition, where benzylamine reacts with an α,β-unsaturated ester in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions . This reaction can be promoted by microwaves or conventional heating to achieve good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(benzylamino)-4,4-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(benzylamino)-4,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its ester and amine functionalities.

    Industry: It may be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylamino)-4,4-dimethylpentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The benzylamino group can interact with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

    Ethyl 3-(benzylamino)propanoate: Similar structure but with a shorter carbon chain.

    N-Benzyl-beta-alanine Ethyl Ester: Another ester with a benzylamino group.

Uniqueness: Ethyl 3-(benzylamino)-4,4-dimethylpentanoate is unique due to its specific structural features, such as the dimethyl substitution on the pentanoate chain, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

ethyl 3-(benzylamino)-4,4-dimethylpentanoate

InChI

InChI=1S/C16H25NO2/c1-5-19-15(18)11-14(16(2,3)4)17-12-13-9-7-6-8-10-13/h6-10,14,17H,5,11-12H2,1-4H3

InChI Key

GWJHVVBKLXAEMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(C)(C)C)NCC1=CC=CC=C1

Origin of Product

United States

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